
5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico con la fórmula molecular C9H10BrN·HBr. Es un derivado de la tetrahidroisoquinolina, una estructura que se encuentra comúnmente en varios productos naturales y compuestos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina típicamente involucra la bromación de 1,2,3,4-tetrahidroisoquinolina. Un método común es hacer reaccionar 1,2,3,4-tetrahidroisoquinolina con bromo en presencia de un solvente como el ácido acético. La reacción se lleva a cabo en condiciones controladas para garantizar la bromación selectiva en la posición 5 del anillo de tetrahidroisoquinolina .
Métodos de producción industrial
La producción industrial del bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso requiere un control cuidadoso de los parámetros de reacción para lograr un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de oxidación: El compuesto puede ser oxidado para formar los correspondientes derivados de quinolina.
Reacciones de reducción: La reducción del compuesto puede llevar a la formación de derivados de tetrahidroisoquinolina sin el átomo de bromo.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como azida de sodio o tiocianato de potasio, típicamente en presencia de una base como el hidróxido de sodio.
Reacciones de oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reacciones de reducción: Se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio en condiciones anhidras.
Principales productos formados
Reacciones de sustitución: Los productos incluyen varios derivados sustituidos de tetrahidroisoquinolina.
Reacciones de oxidación: Los productos incluyen derivados de quinolina.
Reacciones de reducción: Los productos incluyen derivados de tetrahidroisoquinolina desbromados.
Aplicaciones Científicas De Investigación
El bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones en la investigación científica:
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo su papel como precursor de alcaloides bioactivos.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares y vías específicas. El átomo de bromo en el compuesto puede participar en varias reacciones químicas, lo que lleva a la formación de intermediarios reactivos que interactúan con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, ejerciendo así sus efectos .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,4-Tetrahidroisoquinolina: Un compuesto padre sin la sustitución de bromo.
5-Cloro-1,2,3,4-tetrahidroisoquinolina: Un compuesto similar con un átomo de cloro en lugar de bromo.
5-Fluoro-1,2,3,4-tetrahidroisoquinolina: Un compuesto similar con un átomo de flúor en lugar de bromo.
Singularidad
El bromuro de 5-bromo-1,2,3,4-tetrahidroisoquinolina es único debido a la presencia del átomo de bromo, que confiere una reactividad química distinta y una posible actividad biológica. El átomo de bromo puede participar en interacciones específicas que no son posibles con otros átomos de halógeno, lo que hace que este compuesto sea valioso para ciertas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C9H11Br2N |
|---|---|
Peso molecular |
293.00 g/mol |
Nombre IUPAC |
5-bromo-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C9H10BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H |
Clave InChI |
RYWBWQMPBPYJPW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C(=CC=C2)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



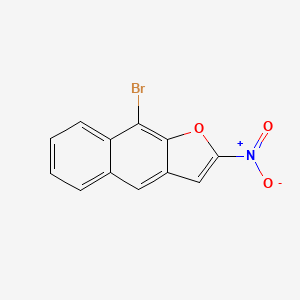

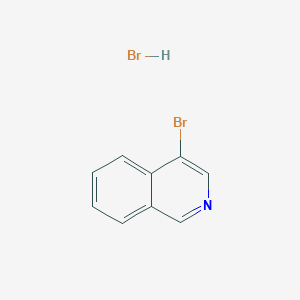
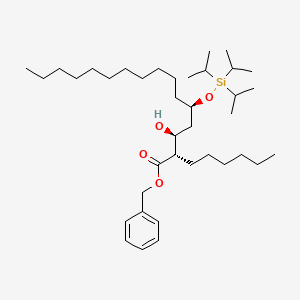

![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

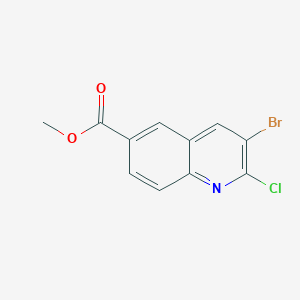
![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
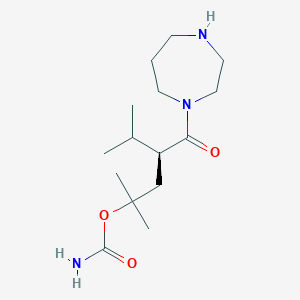
![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)


